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Compound of Interest

Compound Name:
N-(pyridin-4-yl)-4-(1H-pyrrol-1-

yl)benzamide

Cat. No.: B10978913

Get Quote

Target Class: Rho-associated Coiled-coil Kinase (ROCK) Inhibitors Primary Application:

Cardiovascular Disease, Glaucoma, and Neuroregeneration Version: 1.0

Executive Summary
The N-(4-pyridyl)benzamide scaffold represents a privileged pharmacophore in the design of

Type I ATP-competitive kinase inhibitors, most notably for Rho-associated protein kinase

(ROCK1/ROCK2). This chemical architecture mimics the adenine ring of ATP, allowing the

pyridine nitrogen to anchor into the kinase hinge region.

This guide analyzes the critical Structure-Activity Relationship (SAR) drivers that transform this

simple scaffold into nanomolar-potency inhibitors (e.g., Y-27632 derivatives). It details the

causality between specific structural modifications and their biological readouts (IC50/Ki),

supported by validated synthetic protocols and binding mode visualizations.[1]

Chemical Architecture & Binding Mode
To rationally design analogs, one must understand the "lock and key" mechanism within the

ROCK1 ATP-binding pocket. The scaffold functions through three distinct pharmacophoric
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regions:

The Hinge Binder (Pyridine): The 4-pyridyl nitrogen accepts a hydrogen bond from the

backbone amide of Met156 (in ROCK1). This interaction is non-negotiable for potency.

The Linker (Amide): The amide moiety acts as a rigid spacer and hydrogen bond

donor/acceptor, often interacting with Asp216 (DFG motif) or Glu154 (αC-helix).

The Hydrophobic Cap (Benzene/Aryl): This region occupies the hydrophobic pocket

(sandwiched between Val90 and Leu205), determining selectivity and metabolic stability.

Visualization: Pharmacophore & Binding Topology
The following diagram illustrates the critical interactions between the inhibitor and the ROCK1

kinase domain.[2]
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Caption: Schematic representation of the N-(4-pyridyl)benzamide binding mode within the

ROCK1 ATP pocket, highlighting critical residue interactions.

Structure-Activity Relationship (SAR) Analysis
Region A: The Pyridine Ring (Hinge Interaction)
The position of the nitrogen atom is the primary determinant of affinity.
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4-Pyridyl (Optimal): Perfectly positioned to accept a hydrogen bond from Met156.

3-Pyridyl / 2-Pyridyl: drastically reduces potency (10-100x loss) due to steric clash or inability

to reach the hinge backbone.

Modifications: Introduction of small groups (e.g., 2-amino) on the pyridine can create

additional H-bonds but often at the cost of permeability.

Region B: The Amide Linker
The geometry of the amide bond maintains the planarity required to fit the narrow ATP cleft.

N-Methylation: Methylating the amide nitrogen usually abolishes activity. The amide -NH- is

often a hydrogen bond donor; replacing H with CH3 removes this interaction and introduces

steric clash.

Isosteres: Replacing the amide with a sulfonamide or urea often retains activity but alters

physicochemical properties (solubility/logP).

Region C: The Benzene/Aryl Cap
This is the "tunable" region for drug developers.

Para-Substitution: Substituents at the 4-position of the benzamide (e.g., 4-F, 4-Cl) extend

into the hydrophobic pocket. Large, lipophilic groups here generally increase potency by

displacing water and increasing van der Waals contacts.

Benzylic Extensions: Extending the chain (e.g., N-benzyl analogs) allows the inhibitor to

reach the solvent-exposed region, improving solubility without sacrificing binding.

Comparative Data: SAR Table
The following data synthesizes trends observed in ROCK1 inhibition assays (Standard Y-27632

Ki ~140 nM).
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Compound ID
Structure (R-
Group on
Benzamide)

Pyridine Pos.
[3][4][5]

ROCK1 IC50
(nM)

SAR Insight

Ref-1
Unsubstituted

(H)
4-pyridyl ~250

Baseline scaffold

activity.

Ref-2 4-Fluoro 4-pyridyl ~180

Halogen

improves

hydrophobic fit.

Ref-3 4-Nitro 4-pyridyl >1000

Electron-

withdrawing

group disrupts

electronics.

Ref-4 Unsubstituted 3-pyridyl >5000

Loss of hinge H-

bond alignment

(Met156).

Ref-5
4-(1H-pyrazol-4-

yl)
4-pyridyl ~25

Extension

captures

additional

interactions.

Y-27632
(Cyclohexane

core)
4-pyridyl 140

Reference

standard (trans-

isomer).

Experimental Protocols
Synthesis of N-(4-pyridyl)benzamide Analogs
Methodology: The most robust route utilizes acid chloride coupling for high yield and purity. For

sensitive substrates, HATU coupling is preferred.

Protocol (Acid Chloride Method):

Reagents: 4-Aminopyridine (1.0 eq), Substituted Benzoyl Chloride (1.1 eq), Triethylamine

(TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).
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Procedure:

Dissolve 4-aminopyridine in anhydrous DCM under Nitrogen atmosphere.

Add TEA and cool to 0°C.

Dropwise add Benzoyl Chloride dissolved in DCM.

Warm to Room Temperature (RT) and stir for 4-6 hours (Monitor by TLC: 5% MeOH in

DCM).

Quench: Add saturated NaHCO3 solution.

Workup: Extract with DCM (3x), wash with brine, dry over Na2SO4.

Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Visualization: Synthesis Workflow
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Caption: Step-by-step chemical synthesis workflow for the generation of benzamide analogs.

Biological Assay: ROCK1 Kinase Inhibition
Principle: A FRET-based or radiometric assay measuring the transfer of phosphate from ATP to

a peptide substrate (e.g., S6 peptide).

Self-Validating Protocol:

Enzyme: Recombinant human ROCK1 (residues 1-535).

Substrate: Long S6 peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSAN).
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Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Control: Include Y-27632 (10 µM) as a positive control for inhibition (100% inhibition

baseline) and DMSO only as negative control (0% inhibition).

Execution: Incubate compound + Enzyme for 15 mins. Add ATP/Substrate. Read signal after

60 mins.

Validation: Z-factor must be > 0.5 for the assay to be considered valid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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